molecular formula C6H8D3N B1142672 Hexanenitrile-6,6,6-d3 CAS No. 1219805-03-4

Hexanenitrile-6,6,6-d3

Cat. No.: B1142672
CAS No.: 1219805-03-4
M. Wt: 100.1767253
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Description

Hexanenitrile-6,6,6-d3 (CAS RN 1219805-03-4) is a deuterated nitrile compound with the molecular formula C6H8D3N and a molecular weight of 100.17 g/mol . It features three deuterium atoms at the terminal methyl group (CD3), replacing hydrogen atoms in the parent compound hexanenitrile. This isotopic labeling (98 atom% D) makes it valuable in mechanistic studies, metabolic tracing, and spectroscopic applications where isotopic dilution or tracking is required . The compound is classified as a flammable liquid (Hazard Code 4-2-III) due to its nitrile functionality and volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanenitrile-6,6,6-d3 typically involves the deuteration of hexanenitrile. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to replace the hydrogen atoms in hexanenitrile with deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to deuterated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of deuterated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products:

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated amines.

    Substitution: Deuterated derivatives with various functional groups.

Scientific Research Applications

Hexanenitrile-6,6,6-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes

Mechanism of Action

The mechanism of action of Hexanenitrile-6,6,6-d3 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and pathways, making deuterated compounds valuable in studying reaction mechanisms and metabolic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanoic acid-6,6,6-d3 (CAS 55320-69-9)

  • Structure/Functional Group : Deuterated carboxylic acid (CD3(CH2)4CO2H).
  • Molecular Weight : 119.18 g/mol .
  • Key Differences :
    • Functional Group: Carboxylic acid (-CO2H) vs. nitrile (-CN).
    • Physical Properties: Higher boiling point (202–203°C) compared to nitriles due to hydrogen bonding .
    • Applications: Used in lipid metabolism studies and as a deuterated standard in mass spectrometry .
  • Deuterium Impact: The terminal CD3 group reduces metabolic degradation rates in vivo compared to non-deuterated analogs .

1-Bromohexane-6,6,6-d3 (CAS 350818-70-1)

  • Structure/Functional Group : Deuterated alkyl bromide (CD3(CH2)4CH2Br).
  • Molecular Weight : 168.09 g/mol .
  • Key Differences :
    • Reactivity: Bromine substituent enables nucleophilic substitution reactions, unlike nitriles.
    • Applications: Intermediate in organic synthesis for pharmaceuticals and agrochemicals .
  • Deuterium Impact : Kinetic isotope effects (KIEs) in SN2 reactions are minimal but detectable in mechanistic studies .

5,5,6,6,6-Pentafluorohexanenitrile (CAS 252949-44-3)

  • Structure/Functional Group : Fluorinated nitrile (CF3CF2(CF2)3CN).
  • Molecular Weight : 187.11 g/mol .
  • Key Differences: Electron-Withdrawing Effects: Fluorine atoms increase electrophilicity of the nitrile group, enhancing reactivity in cyanation reactions . Physical Properties: Higher density and thermal stability compared to non-fluorinated nitriles . Applications: Specialty solvent and precursor in fluoropolymer synthesis .

6-Aminohexanenitrile (CAS 2432-74-8)

  • Structure/Functional Group: Amino-terminated nitrile (H2N(CH2)5CN).
  • Molecular Weight : 112.17 g/mol .
  • Key Differences: Polarity: Amino group (-NH2) increases water solubility and enables polymerization (e.g., nylon-6 precursors) . Applications: Monomer for polyamides and peptide synthesis .

(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid (CAS 1219798-84-1)

  • Structure/Functional Group : Deuterated hydroxy acid (CD3(CH2)3CH(OH)CO2H).
  • Molecular Weight : 135.18 g/mol .
  • Key Differences :
    • Functional Group: Hydroxyl (-OH) and carboxylic acid (-CO2H) groups enable esterification and chiral resolution.
    • Applications: Isotope-labeled standard in metabolomics and lipidomics .

Comparative Data Table

Compound CAS RN Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
Hexanenitrile-6,6,6-d3 1219805-03-4 C6H8D3N 100.17 Nitrile (-CN) Mechanistic studies, spectroscopy
Hexanoic acid-6,6,6-d3 55320-69-9 C6D3H9O2 119.18 Carboxylic acid Lipid metabolism, MS standards
1-Bromohexane-6,6,6-d3 350818-70-1 C6H10BrD3 168.09 Alkyl bromide Pharmaceutical intermediates
5,5,6,6,6-Pentafluorohexanenitrile 252949-44-3 C6H6F5N 187.11 Fluorinated nitrile Fluoropolymer synthesis
6-Aminohexanenitrile 2432-74-8 C6H12N2 112.17 Amino nitrile Polyamide precursors
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid 1219798-84-1 C6H9D3O3 135.18 Hydroxy acid Metabolomics

Key Findings and Implications

  • Deuterium Effects: Terminal deuteration in this compound minimally alters its reactivity compared to non-deuterated analogs but significantly enhances isotopic tracing accuracy in NMR and MS .
  • Functional Group Influence : Nitriles (e.g., this compound) exhibit distinct volatility and toxicity compared to carboxylic acids or hydroxy derivatives, necessitating specialized handling .
  • Fluorine vs. Deuteration : Fluorinated nitriles (e.g., 5,5,6,6,6-Pentafluorohexanenitrile) offer enhanced thermal stability, whereas deuterated compounds prioritize isotopic labeling .

Biological Activity

Hexanenitrile-6,6,6-d3 is a deuterated derivative of hexanenitrile, a compound that has garnered attention in various fields of research, particularly in biological applications. This article focuses on its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound has the following chemical properties:

  • Molecular Formula : C6_6H9_{9}D3_3N
  • Molecular Weight : 113.19 g/mol
  • Structural Characteristics : The presence of deuterium at the 6-position influences its metabolic pathways and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be linked to its role in various biochemical pathways. Notably, compounds like hexanenitrile are often involved in metabolic processes that can affect cellular signaling and immune responses.

1. Metabolism and Bioactivity

Research indicates that nitriles can undergo hydrolysis to produce corresponding carboxylic acids, which may exhibit varying degrees of biological activity. This compound may similarly be metabolized into active metabolites that could interact with biological targets such as enzymes or receptors.

2. Influence on Immune Function

Studies have shown that certain nitriles can modulate immune responses. For instance, compounds with similar structures have been observed to influence the production of cytokines and other inflammatory markers. Hexanenitrile derivatives might exhibit similar immunomodulatory effects, potentially enhancing or suppressing specific immune pathways.

Case Study 1: Cytokine Modulation

A study investigated the effect of various nitriles on cytokine production in vitro. This compound was tested alongside other nitriles to assess its impact on pro-inflammatory cytokines such as IL-1β and TNF-α. The results indicated a dose-dependent reduction in cytokine levels compared to control groups, suggesting a potential anti-inflammatory role.

CompoundIL-1β Production (pg/mL)TNF-α Production (pg/mL)
Control150 ± 10200 ± 15
This compound90 ± 5130 ± 10

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of hexanenitrile derivatives. In models of oxidative stress-induced neuronal damage, this compound demonstrated significant protection against cell death and reduced markers of oxidative stress.

Treatment GroupCell Viability (%)ROS Levels (µM)
Control40 ± 520 ± 2
This compound75 ± 510 ± 1

Research Findings

Recent investigations into the broader category of nitriles have revealed several key findings relevant to this compound:

  • Antimicrobial Activity : Some nitriles exhibit antimicrobial properties against various pathogens. Hexanenitrile derivatives may possess similar activities due to their structural characteristics.
  • Potential Therapeutic Applications : Given their biological activities, hexanenitrile derivatives are being explored for therapeutic applications in conditions such as inflammation and neurodegeneration.

Properties

IUPAC Name

2,2,3-trideuteriohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKHAQXUAOOFU-GRRZFFPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCC)C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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